1-Octen-3-OL

概述

描述

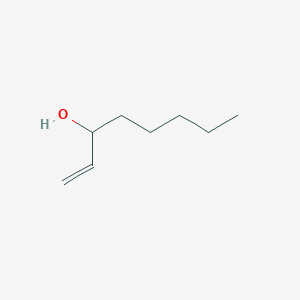

1-辛烯-3-醇: 是一种挥发性有机化合物,分子式为 C8H16O 。由于其存在于蘑菇的香气中,因此也被称为蘑菇醇 。 这种化合物是一种烯醇,其结构基于八个碳原子的直链,在第三个碳原子上有一个羟基,第一个和第二个碳原子之间有一个双键 。 1-辛烯-3-醇因其作为昆虫引诱剂的作用以及存在于各种真菌和植物中而著称 .

准备方法

合成路线和反应条件:

工业生产方法: 1-辛烯-3-醇的工业生产通常采用格氏反应进行化学合成,因为该方法效率高且可扩展。 反应条件经过精心控制,以确保最终产品的高产率和纯度 .

化学反应分析

反应类型:

氧化: 1-辛烯-3-醇可以被氧化生成1-辛烯-3-酮,一种酮类类似物.

还原: 它可以被还原生成辛烷-3-醇,一种饱和醇。

取代: 在适当的条件下,1-辛烯-3-醇中的羟基可以被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 可以使用各种试剂,具体取决于所需的取代,例如用于卤化反应的卤化剂。

主要产物:

氧化: 1-辛烯-3-酮

还原: 辛烷-3-醇

取代: 取决于取代基,产物可能会有很大差异。

科学研究应用

Antimicrobial Properties

1-Octen-3-ol exhibits significant antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for food preservation and medical applications.

Antibacterial Activity

Antifungal Activity

Food Industry Applications

Due to its antimicrobial properties, this compound can be utilized in the food industry to enhance food safety and shelf life. It can be incorporated into packaging materials or directly into food products to inhibit microbial growth.

Case Study: Meat Products

Agricultural Uses

This compound has been identified as an effective herbicide. Its application can significantly reduce weed populations in agricultural settings without the toxic residue associated with synthetic herbicides.

Herbicidal Properties

A patent describes the use of this compound for preventing and controlling weeds in lawns and agricultural fields. Its efficacy exceeds 95% in weed control, making it an environmentally friendly alternative to traditional herbicides .

Aroma Enhancement in Food Products

In addition to its antimicrobial properties, this compound contributes to the flavor profile of various foods, particularly in winemaking. It is recognized for imparting a characteristic mushroom aroma that can enhance the sensory qualities of certain products.

Case Study: Wine Production

Research has shown that this compound is present in the aroma profiles of dessert wines and sparkling wines, suggesting its potential role in flavor enhancement during fermentation processes .

Medicinal Applications

The compound's therapeutic potential extends beyond food safety; it has been investigated for its anti-inflammatory and antioxidant properties.

Pharmacological Insights

Studies indicate that this compound may play a role in mitigating various health issues due to its biological activities. It is suggested that it could be beneficial in treating conditions related to inflammation and oxidative stress .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibits bacteria and fungi | MIC: 1.0 mg/mL for bacteria; 2.0 mg/mL for fungi |

| Food Industry | Preservative in meat products | Reduces spoilage organisms |

| Agriculture | Herbicide for weed control | Efficacy >95% in weed management |

| Aroma Enhancement | Flavoring agent in winemaking | Contributes mushroom aroma |

| Medicinal | Potential anti-inflammatory and antioxidant effects | Therapeutic applications under investigation |

作用机制

1-辛烯-3-醇通过多种机制发挥其作用。 在植物中,它作为一种信号分子,可以诱导防御反应,通过上调其他信号分子的合成,例如茉莉酸甲酯和吲哚-3-乙酸 。 在神经系统中,它会破坏多巴胺的处理,导致多巴胺神经元退化 .

相似化合物的比较

类似化合物:

1-戊烯-3-醇: 另一种具有类似性质但碳链更短的烯醇。

1-辛烯-3-酮: 1-辛烯-3-醇的氧化形式,具有酮官能团而不是羟基.

1-辛烯-3-基乙酸酯: 1-辛烯-3-醇的酯衍生物,用于香料和香精应用.

独特性: 1-辛烯-3-醇因其在植物中既是信号分子又是昆虫引诱剂的双重作用而独树一帜。 它存在于蘑菇的香气中,并参与各种生物过程,使其成为多个研究领域中一个重要的化合物 .

生物活性

1-Octen-3-ol, a naturally occurring compound primarily found in mushrooms and some plants, has garnered attention for its diverse biological activities. This article delves into its effects on various biological systems, including its role as an attractant in insects, its antimicrobial properties, and its impact on neuronal health.

This compound is an unsaturated alcohol with the chemical formula . It is often associated with the aroma of mushrooms and is produced during the fermentation of certain foods. Its unique structure contributes to its biological activities.

1. Insect Attraction

Recent studies have highlighted the role of this compound as an attractant for various insect species. For instance, research on the Bactrocera dorsalis (fruit fly) demonstrated that this compound significantly influences oviposition behavior in gravid females. Two specific odorant receptors (ORs) were identified as mediators of this response:

- BdorOR7a-6/BdorOrco : EC50 value = 105 μM

- BdorOR13a/BdorOrco : EC50 value = 1.268 μM (higher affinity) .

This suggests that this compound could be engineered for use in pest management strategies.

2. Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a range of bacteria, particularly Gram-positive strains. A study conducted to evaluate its efficacy revealed:

| Bacterial Strain | MIC (Minimum Inhibitory Concentration) | Killing Rate at 4xMIC |

|---|---|---|

| Staphylococcus aureus | 0.5% | 3.7 log CFU/ml decrease |

| Bacillus subtilis | 0.5% | 3.3 log CFU/ml decrease |

| Pseudomonas aeruginosa | 0.5% | 2.0 log CFU/ml decrease |

| Escherichia coli | 0.5% | 2.5 log CFU/ml decrease |

The time-kill assays indicated that higher concentrations of this compound resulted in a more rapid decrease in bacterial viability, confirming its potential as a natural antimicrobial agent .

3. Neurotoxicity and Dopamine Disruption

Research has shown that exposure to this compound can lead to neurotoxic effects, particularly concerning dopamine neurons. A study involving transgenic Drosophila models indicated that:

- Exposure to 0.5 ppm of this compound resulted in a 28% decrease in dopamine levels and a 40% increase in DOPAC levels, suggesting impaired dopamine metabolism.

- The compound significantly reduced the number of dopaminergic neurons after a 24-hour exposure .

These findings raise concerns about the potential neurotoxic effects of environmental exposure to this compound.

Case Study: Fungal Interaction

A study examining the interaction between Aspergillus species and varying concentrations of this compound found that lower concentrations (100–200 ppm) promoted higher conidial density compared to higher concentrations (400 ppm), which inhibited growth and virulence markers such as sclerotia formation . This indicates a critical threshold effect where the concentration of this compound can either promote or inhibit fungal growth depending on environmental conditions.

属性

IUPAC Name |

oct-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMOENVRRABVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3035214 | |

| Record name | 1-Octen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless oily liquid; powerful sweet earthy odour with strong herbaceous note reminiscent of lavender-lavadin, rose and hay | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

84.00 to 85.00 °C. @ 25.00 mm Hg | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.845 | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3391-86-4 | |

| Record name | 1-Octen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-OCTEN-3-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octen-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-ene-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXB511GE38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

175 °C | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Octen-3-ol interacts with odorant receptors (ORs) located primarily on the maxillary palps and antennae of insects. [, , , , , ] These receptors are highly specific for the different enantiomers of this compound. [, , , ] Binding of this compound to these ORs triggers a signaling cascade that ultimately influences insect behavior, acting as an attractant for some species, a repellent for others, or even modifying feeding and oviposition behavior. [, , , , , ]

A:

- Spectroscopic data:

ANone: The provided research focuses on this compound's role as a semiochemical and not as a catalyst. Therefore, information about its catalytic properties and applications is not available in these studies.

A: Research shows that even slight modifications to the structure of this compound, such as changes in the position of the double bond or the hydroxyl group, can significantly impact its activity. [, ] Additionally, the enantiomeric form of this compound plays a crucial role in its interaction with insect ORs, resulting in distinct behavioral responses. [, , , ] For instance, the (R)-(-)-1-octen-3-ol enantiomer generally shows a higher affinity for mosquito ORs and elicits stronger attraction in some species compared to the (S)-(+)-enantiomer. [, , ]

A: this compound is volatile and susceptible to degradation depending on environmental factors. [, ] Researchers have explored controlled release systems, such as using capillary action in glass vials with specific barbant lengths, to achieve desired release rates for attracting insects in the field. []

ANone: The provided research primarily focuses on the biological activity of this compound and does not explicitly address SHE regulations. It's important to consult relevant regulatory bodies and safety data sheets for comprehensive information on handling and using this compound.

A: The research primarily focuses on this compound's effects on insects and fungi. [, , , , , , , , , , , , ] Data on its pharmacokinetics and pharmacodynamics in mammals, including ADME, is not extensively covered in these studies.

ANone: Studies have demonstrated the efficacy of this compound in various settings:

- Insect attraction and repellency: Field trials using traps baited with this compound have shown its efficacy in attracting or repelling different mosquito species, tsetse flies, and sandflies, highlighting its potential for insect control. [, , , , , , , ]

- Fungal growth inhibition: In vitro studies show that this compound can inhibit the growth of certain fungi, such as Penicillium expansum, suggesting potential applications as a natural antifungal agent. [, ]

- Plant responses: Research has demonstrated that this compound can affect seed germination and seedling development in Arabidopsis thaliana. [, ] Further studies explore its potential as a signaling molecule in plant-fungal interactions. []

ANone: While generally considered safe as a flavor and fragrance agent, research has identified some potential toxicological effects of this compound:

- Neurotoxicity: Studies in Drosophila melanogaster suggest that exposure to this compound can disrupt dopamine packaging, leading to neurodegeneration and motor deficits. []

- Cytotoxicity: Research indicates that this compound can induce oxidative stress and inflammatory responses in Drosophila melanogaster, potentially contributing to cellular damage. [, , ]

- Human health implications: While more research is needed to ascertain the long-term health effects of this compound in humans, its potential neurotoxic and cytotoxic effects raise concerns about the potential impact of prolonged exposure to elevated levels, particularly in indoor environments with fungal growth. [, , ]

A: Research on this compound began in the early 1980s with the discovery of its attractant properties for tsetse flies. [] Subsequent studies have uncovered its broader role as a semiochemical, attracting or repelling various insects, including mosquitoes and sandflies. [, , , , , , , ] Research has also identified its presence in various fungi, its potential as a biocontrol agent, and its influence on plant growth. [, , , , , ] More recently, studies have begun to explore the potential toxicological effects of this compound, particularly its neurotoxic and cytotoxic properties. [, , ]

ANone: Research on this compound spans several disciplines, including:

- Entomology: Understanding the behavioral responses of insects to this compound is crucial for developing effective insect control strategies, particularly for disease vectors. [, , , , , , , , ]

- Mycology: Research on this compound's role in fungal biology, its production by various fungal species, and its potential as a biocontrol agent offers opportunities for managing fungal pathogens and exploring fungal-plant interactions. [, , , , ]

- Plant science: Investigating the effects of this compound on plant growth and development provides insights into plant signaling pathways and potential applications for promoting plant health. [, , ]

- Toxicology: Research exploring the potential neurotoxic and cytotoxic effects of this compound in model organisms such as Drosophila melanogaster contributes to a better understanding of its potential health impacts and informs strategies for mitigating potential risks. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。